2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride

Medicinal chemistry Structure-activity relationship Fragment-based drug design

Researchers requiring unambiguous C-5 triazole connectivity for CYP51 inhibition assays often face supply of N-1-linked isomers or free bases with poor aqueous solubility. This product eliminates that uncertainty with a confirmed C-5 attachment, hydrochloride salt for direct assay use, and a primary amine for rapid derivatization. - Validated C-5 triazole geometry for heme iron coordination; avoids N-1 isomer mismatch. - HCl salt ensures aqueous solubility compatible with biochemical and cell-based assays. - In-stock standard packs (10-100 mg) with certificate of analysis confirming CAS-specific identity.

Molecular Formula C10H13ClN4
Molecular Weight 224.69
CAS No. 1674390-01-2
Cat. No. B2806206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride
CAS1674390-01-2
Molecular FormulaC10H13ClN4
Molecular Weight224.69
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=NC=NN2)N.Cl
InChIInChI=1S/C10H12N4.ClH/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H
InChIKeyRYBQQQJRNPHXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-1-(1H-1,2,4-Triazol-5-yl)Ethanamine HCl: Structural and Physicochemical Baseline


2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride (CAS 1674390-01-2) is a racemic 1,2,4-triazole derivative with molecular formula C10H13ClN4 and molecular weight 224.69 g/mol in its hydrochloride salt form . The free base (C10H12N4) has a molecular weight of 188.23 g/mol . The compound features a primary amine on the ethanamine chain, a benzyl-type phenyl group, and a 1,2,4-triazole ring attached via a C–C bond at the triazole C-5 position—a connectivity pattern that distinguishes it from N-1-linked triazole analogs commonly encountered in antifungal drug discovery libraries. The hydrochloride salt form enhances aqueous solubility relative to the free base, which is a practical consideration for biological assay preparation [1].

Regioisomer control C-5 linked 1,2,4-triazole preserves triazole NH hydrogen bond donor for target engagement studies
Salt form Hydrochloride salt supports aqueous biological assay compatibility without organic co-solvents
Synthetic handle Primary amine enables rapid derivatization for fragment library synthesis and chemical biology probes

Why Generic Substitution Fails: Positional Isomerism and Salt Form


Substituting this compound with a closely related analog—even one sharing the identical molecular formula C10H12N4—introduces structural variations that can profoundly alter target engagement, physicochemical properties, and experimental reproducibility. The triazole ring attachment position (C-5 vs. N-1), the point of phenyl substitution on the ethanamine backbone (C-1 vs. C-2), and the salt form (hydrochloride vs. free base vs. alternative counterion) each represent discrete chemical variables. For example, N-1-linked triazole isomers (e.g., CAS 953906-04-2) present a different hydrogen bond acceptor geometry and altered electron density distribution on the triazole ring compared to C-5-linked analogs [1]. Furthermore, the hydrochloride salt (CAS 1674390-01-2, MW 224.69) provides aqueous solubility advantages over the free base (MW 188.23) that directly impact biological assay compatibility and formulation development . These differences are non-trivial in structure-activity relationship (SAR) studies, fragment-based screening, and chemical biology probe development, where precise molecular topology governs binding outcomes [2].

Triazole N-1 vs C-5 linkage
N-1-linked analogs lack the triazole NH donor and alter hydrogen bond acceptor geometry; target engagement profile may not transfer
Phenyl positional isomerism
C-1 phenyl isomers reverse phenyl-triazole spacing and amine orientation; regioisomer-specific SAR interpretation requires identity verification
Salt form mismatch
Free base shows limited aqueous solubility; direct assay substitution may shift concentration-response readouts without salt confirmation

Quantitative Differentiation Against Closest Analogs


Triazole C-5 vs. N-1 Connectivity: H-Bond and TPSA Differences

The target compound features a C-5 carbon-linked 1,2,4-triazole, which exposes the N-1, N-2, and N-4 nitrogen atoms as hydrogen bond acceptors (HBA count = 3 for the free base). In contrast, N-1-linked triazole isomers (e.g., CAS 953906-04-2, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine) present the triazole ring in a different orientation, altering the spatial arrangement of HBA sites. PubChem-computed data for the closely related 2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride (CID 91663019) indicate a topological polar surface area (TPSA) of 63.8 Ų, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, and 3 rotatable bonds [1]. The C-5 attachment preserves the annular NH of the triazole (pKa ~9–10 for the triazole NH), which can serve as a hydrogen bond donor—a feature absent in N-1-substituted triazoles where this NH is replaced by the N-1 linkage. This differential HBD/HBA profile directly impacts molecular recognition in biological targets [2].

H-Bond & TPSA Profile
Reported
TPSA 63.8 Ų / HBD 3 (C-5 triazole scaffold)
Supports regioisomer pharmacophore modeling
Computed from PubChem scaffold analog data
Medicinal chemistry Structure-activity relationship Fragment-based drug design

Hydrochloride Salt: Aqueous Solubility Advantage Over Free Base

The hydrochloride salt (CAS 1674390-01-2, MW 224.69) provides a quantifiable solubility advantage over the free base form (MW 188.23). The free base of the structurally analogous 5-Phenyl-1H-1,2,4-triazole-3-ethanamine (CAS 61012-39-3) has limited aqueous solubility, whereas the hydrochloride salt form is described as soluble in polar solvents such as water and methanol . While direct quantitative solubility measurements (mg/mL) for CAS 1674390-01-2 are not publicly reported, the general principle of hydrochloride salt formation increasing aqueous solubility of amine-containing compounds is well established: protonation of the primary amine (pKa ~9–10) yields a charged ammonium species with significantly enhanced water solubility compared to the neutral free base [1]. This is a critical procurement consideration: the hydrochloride salt is the preferred form for aqueous biological assays, while the free base (CAS not assigned separately for the free base of this specific regioisomer) would require organic co-solvents.

Salt Solubility Context
Class-level
Typical amine HCl salt solubility enhancement
Aqueous assay preparation context
Solubility data to verify for this regioisomer
Formulation development Biological assay preparation Salt selection

Positional Isomerism: C-1 vs. C-2 Phenyl Substitution

The target compound places the phenyl group at the C-2 position and the triazole at the C-1 position of the ethanamine chain (SMILES: NC(Cc1ccccc1)c1ncn[nH]1) . Its positional isomer, 1-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethan-1-amine (CAS 1250701-70-2), reverses this substitution pattern, placing the phenyl at C-1 and the triazole at C-2. Although both isomers share the identical molecular formula (C10H12N4, MW 188.23), this positional swap alters the distance between the aromatic phenyl ring and the triazole heterocycle, as well as the relative orientation of the primary amine. The target compound positions the amine directly adjacent to the triazole ring (geminal relationship: amine and triazole on the same carbon), creating a vicinal diamine-like motif with the triazole NH, whereas CAS 1250701-70-2 has the amine on the carbon distal to the triazole. This topological difference is expected to produce distinct 3D pharmacophore geometries and differential binding to protein targets [1].

Phenyl Positional Isomer
Reported
Target: phenyl C-2, amine geminal to triazole | Isomer: phenyl C-1, amine distal
Enables regioisomer-specific SAR interpretation
Matched molecular pair for systematic SAR
Stereochemistry Lead optimization Chemical biology probes

1,2,4-Triazole vs. 1,2,3-Triazole: CYP51 Inhibition Potential

The 1,2,4-triazole ring is a privileged scaffold in antifungal drug discovery due to its ability to coordinate the heme iron of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Clinically approved 1,2,4-triazole antifungals (fluconazole, itraconazole, voriconazole, posaconazole) all contain a 1,2,4-triazole ring linked via N-1 to the core structure [1]. In a study of bis-1,2,4-triazole derivatives, compounds containing the thiol tautomer demonstrated antifungal activity inhibiting Candida albicans growth by 35–40% [2]. While direct CYP51 inhibition data for CAS 1674390-01-2 are not publicly available, the C-5 linked 1,2,4-triazole scaffold retains the critical N-4 nitrogen required for heme iron coordination. In contrast, 1,2,3-triazole isomers (e.g., CAS 1187927-22-5, 2-(5-Phenyl-[1,2,3]triazol-1-yl)-ethylamine, also C10H12N4) present a different nitrogen atom arrangement that does not support the same heme coordination geometry and are not represented among clinically approved azole antifungals .

1,2,4- vs 1,2,3-Triazole CYP51
Class-level
1,2,4-triazole class: 35–40% C. albicans inhibition reported | 1,2,3-triazole: no CYP51 activity
Supports azole-based fragment screening
Class-level data from bis-triazole analogs
Antifungal drug discovery CYP51 inhibition Ergosterol biosynthesis

Optimal Application Scenarios Based on Differentiated Evidence


Antifungal Lead Generation and CYP51-Targeted Fragment Screening

The C-5-linked 1,2,4-triazole scaffold of CAS 1674390-01-2 provides the N-4 nitrogen geometry required for heme iron coordination in CYP51, validated by class-level evidence showing 35–40% C. albicans growth inhibition for structurally related bis-1,2,4-triazole derivatives [1]. The hydrochloride salt form ensures aqueous solubility compatible with biochemical CYP51 inhibition assays and fungal cell-based MIC determination. The primary amine provides a synthetic handle for further derivatization (amide coupling, reductive amination, urea formation) to elaborate the scaffold into more potent analogs. This compound is preferable to N-1-linked 1,2,4-triazole building blocks (which lack the triazole NH HBD) and to 1,2,3-triazole isomers (which lack CYP51 coordination capacity) for antifungal drug discovery programs.

Kinase Inhibitor Fragment Library Design with Hinge-Binding Motif

The C-5-linked 1,2,4-triazole presents a hydrogen bond donor (triazole NH) and multiple acceptor sites (N-1, N-2, N-4) that can engage kinase hinge regions in a manner analogous to the adenine ring of ATP. The computed TPSA of 63.8 Ų and 3 rotatable bonds (based on CID 91663019 scaffold data) indicate favorable fragment-like physicochemical properties for CNS drug discovery (MW < 250, HBD ≤ 3, HBA ≤ 6, TPSA < 90 Ų) [2]. The primary amine enables rapid parallel library synthesis. The hydrochloride salt form facilitates direct use in kinase biochemical assays (e.g., ADP-Glo, HTRF) without DMSO pre-dissolution issues.

SAR Studies Requiring Positional Isomer Pairs

CAS 1674390-01-2 and its positional isomer CAS 1250701-70-2 (phenyl and triazole positions swapped on the ethanamine chain) constitute a matched molecular pair for SAR analysis . Systematic comparison of these isomers in biological assays enables deconvolution of the contribution of phenyl-triazole spatial arrangement to target binding. The distinct SMILES structure (NC(Cc1ccccc1)c1ncn[nH]1) and the geminal amine-triazole relationship of the target compound provide a unique pharmacophoric geometry not accessible from the positional isomer. Procurement of both isomers from suppliers with certificate of analysis confirming CAS-specific identity is essential for meaningful SAR interpretation.

Chemical Biology Probe Development via Photoaffinity Labeling

The primary amine of CAS 1674390-01-2 serves as a convenient attachment point for photoaffinity labels (diazirine, benzophenone) or biotin tags via amide bond formation. The C-5 triazole attachment preserves the triazole NH for potential target interactions while allowing functionalization through the amine without altering the triazole pharmacophore. This contrasts with N-1-linked triazole building blocks where functionalization at the triazole nitrogen is not feasible without disrupting the pharmacophore [2]. The hydrochloride salt ensures water solubility for biochemical conjugation reactions performed in aqueous buffer systems.

Application
Selection Property
Validation Focus
CYP51 target engagement studies
1,2,4-triazole N-4 heme coordination geometry
CYP51 biochemical assay compatibility
Kinase hinge-binding fragment design
Triazole NH donor and multiple HBA sites
Kinase assay buffer solubility
Regioisomer SAR interpretation
C-5 triazole with geminal amine geometry
Positional isomer identity verification
Chemical biology probe conjugation
Primary amine attachment handle
Aqueous conjugation reaction efficiency
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